molecular formula C11H13N5O B238272 N-(2-Propyl-2H-tetraazol-5-yl)benzamide

N-(2-Propyl-2H-tetraazol-5-yl)benzamide

Cat. No. B238272
M. Wt: 231.25 g/mol
InChI Key: SQFCWUAUQTYKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propyl-2H-tetraazol-5-yl)benzamide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for its ability to induce seizures in laboratory animals. PTZ is a tetrazole derivative that has been found to be a potent convulsant and has been used as a tool to study the mechanisms of epilepsy and seizure disorders. In

Mechanism of Action

PTZ acts on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. PTZ inhibits the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This imbalance in neurotransmission leads to the induction of seizures in laboratory animals.
Biochemical and physiological effects
PTZ induces a range of biochemical and physiological effects in laboratory animals. The most prominent effect is the induction of seizures, which can range from mild tremors to severe convulsions. PTZ has also been shown to increase the levels of glutamate and aspartate in the brain, which are two excitatory neurotransmitters that play a key role in seizure activity.

Advantages and Limitations for Lab Experiments

PTZ has several advantages as a tool for studying seizures and epilepsy. It is a potent convulsant that induces seizures reliably and quickly, making it an ideal tool for studying acute seizure activity. PTZ is also relatively easy to administer and has a well-characterized mechanism of action.
However, there are also some limitations to the use of PTZ in lab experiments. PTZ-induced seizures may not accurately reflect the mechanisms of seizures in human epilepsy, as the underlying pathology of epilepsy is complex and multifactorial. Additionally, the severity and duration of PTZ-induced seizures can vary depending on the dose and route of administration, which can complicate experimental design.

Future Directions

For the use of PTZ in scientific research include the development of new antiepileptic drugs and the study of the effects of environmental toxins on seizure activity.

Synthesis Methods

PTZ can be synthesized by the reaction of 2-aminobenzonitrile with propyl hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PTZ as a white crystalline solid with a melting point of 129-131°C. The purity of PTZ can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

PTZ has been extensively used in scientific research to study the mechanisms of epilepsy and seizure disorders. PTZ is a potent convulsant that induces seizures in laboratory animals, making it an ideal tool to study the pathophysiology of seizures and epilepsy. PTZ has been used to study the effects of antiepileptic drugs, the role of neurotransmitters in seizure activity, and the mechanisms of seizure induction.

properties

Product Name

N-(2-Propyl-2H-tetraazol-5-yl)benzamide

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17)

InChI Key

SQFCWUAUQTYKTD-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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